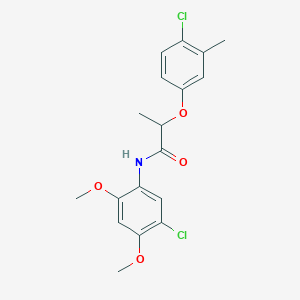![molecular formula C15H12ClNO3 B4408250 3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate, commonly known as CPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. CPAC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.78 g/mol.
Mechanism of Action
The mechanism of action of CPAC is not fully understood. However, it has been suggested that CPAC exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. CPAC has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. The neuroprotective effects of CPAC are thought to be due to its antioxidant activity, which helps to reduce oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
CPAC has been found to have several biochemical and physiological effects. CPAC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. CPAC has also been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can lead to oxidative stress-induced cellular damage. Additionally, CPAC has been shown to increase the levels of glutathione (GSH), an antioxidant that plays a vital role in protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPAC is its potent anticancer activity against various cancer cell lines. CPAC has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of CPAC is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of CPAC and its potential side effects.
Future Directions
There are several future directions for the research and development of CPAC. One potential direction is the synthesis of analogs of CPAC with improved solubility and bioavailability. Another direction is the investigation of the potential use of CPAC as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CPAC and its potential side effects in vivo.
Scientific Research Applications
CPAC has shown promising results in various scientific research applications, including drug discovery and development, cancer research, and neurodegenerative disease research. CPAC has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. CPAC has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-6-4-5-11(9-12)15(19)17-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYSDKAFNMIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4408171.png)
![2-[(4-chlorobenzyl)thio]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4408176.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-bromobenzoate](/img/structure/B4408206.png)
![N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408217.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)